![molecular formula C11H16ClNO2 B1471128 Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride CAS No. 1803561-42-3](/img/structure/B1471128.png)
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride
Overview
Description
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a methyl ester group, and a substituted phenyl ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride typically involves the reaction of 3,5-dimethylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Can be reduced to form amines or alcohol derivatives.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride has several notable applications in scientific research:
Chemical Synthesis
This compound serves as a building block in the synthesis of complex organic molecules. It is utilized as a reagent in various chemical reactions, contributing to the development of new compounds in organic chemistry.
Biological Research
Enzyme Modulation : The compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it valuable in biochemical assays, allowing researchers to explore metabolic pathways and enzyme functions.
Antimicrobial Studies : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various pathogens. The structural motif of 2,5-dimethylphenyl is common among antimicrobial agents, suggesting potential effectiveness against Gram-positive and Gram-negative bacteria .
Pharmaceutical Development
Due to its unique structure, this compound is being explored for therapeutic applications. Its interactions with specific molecular targets position it as a candidate for developing treatments for infectious diseases and other conditions influenced by enzyme activity.
Case Study 1: Enzyme Inhibition Studies
Research conducted on enzyme inhibition mechanisms highlighted that this compound could act as both an inhibitor and an activator of specific enzymes. Such studies are crucial for understanding drug interactions and designing effective pharmaceuticals.
Case Study 2: Antimicrobial Efficacy
In a study analyzing antimicrobial efficacy, derivatives based on the 2,5-dimethylphenyl scaffold showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that modifications to this compound could lead to the development of new antibiotics targeting resistant strains .
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-amino-2-phenylacetate hydrochloride: Lacks the dimethyl substitution on the phenyl ring, resulting in different chemical and biological properties.
Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride: Has an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride: The methyl group is positioned differently on the phenyl ring, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical reactivity and biological activity.
Biological Activity
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride is an organic compound with significant biological activity, primarily recognized for its applications in biochemical research and pharmaceutical development. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 229.70 g/mol
- Functional Groups : Contains an amino group, a methyl ester group, and a substituted phenyl ring with two methyl groups at the 3 and 5 positions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can function as either an inhibitor or an activator , influencing various biochemical pathways. The precise mechanism depends on the target protein and the context of its application.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Modulation : The compound has been utilized in studies examining enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it valuable in biochemical assays.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. For example, compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
- Potential Therapeutic Applications : The compound's unique structure positions it as a candidate for further development in therapeutic contexts, particularly in targeting infectious diseases.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated significant inhibition zones compared to controls, suggesting potential for development as antimicrobial agents.
- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Results : Derivatives showed varying degrees of effectiveness; some exhibited MIC (Minimum Inhibitory Concentration) values below 10 µg/mL against resistant strains.
Properties
IUPAC Name |
methyl 2-amino-2-(3,5-dimethylphenyl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-4-8(2)6-9(5-7)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQRPDODZJNEHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(=O)OC)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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